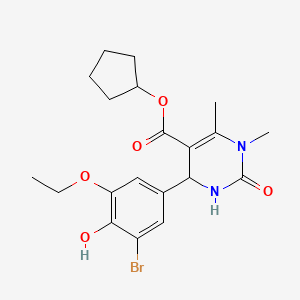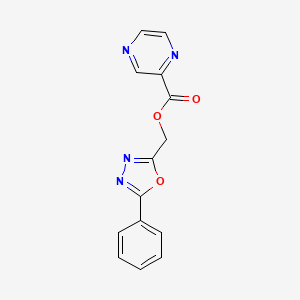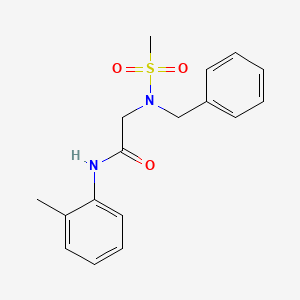![molecular formula C19H27Cl2N3O2 B5185227 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5185227.png)
1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of α7 nicotinic acetylcholine receptors.
作用機序
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride acts as a selective agonist of α7 nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and are involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of acetylcholine in the brain, which is involved in learning and memory. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors. This allows researchers to study the specific effects of activating these receptors without interfering with other receptor systems. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research involving 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer for individuals with ADHD or other cognitive impairments. Further research is also needed to fully elucidate the biochemical and physiological effects of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a multi-step process involving the use of various reagents and solvents. The starting material for the synthesis is 2-hydroxypropanol, which is reacted with benzyl bromide to form the benzyl ether. The benzyl ether is then reacted with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the corresponding amide. Finally, the amide is reduced using sodium borohydride to form 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol, which is then converted to its dihydrochloride salt.
科学的研究の応用
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.2ClH/c23-18(16-24-15-17-6-2-1-3-7-17)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;;/h1-9,18,23H,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJVHMHSVJZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)O)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5524636 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(4-pyridinyl)piperazine](/img/structure/B5185158.png)
![1-[4-(diethylamino)benzyl]-3-piperidinol](/img/structure/B5185166.png)
![2,2-bis(4-ethoxyphenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide](/img/structure/B5185178.png)
![benzyl [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5185179.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5185196.png)




![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5185212.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5185234.png)


![2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5185245.png)